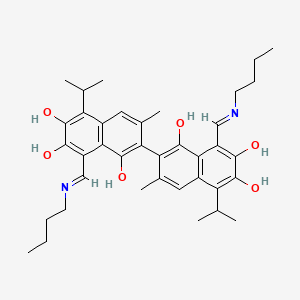
(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(butylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a binaphthalene core with multiple functional groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups and subsequent functionalization with butylimino and methyl groups. Common reagents used in these reactions include naphthalene derivatives, aldehydes, and amines, under conditions such as reflux, catalytic hydrogenation, and solvent extraction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, a building block for complex organic synthesis, and a probe for studying reaction mechanisms.
Biology
In biological research, it may serve as a fluorescent marker, a bioactive molecule for drug discovery, and a tool for studying enzyme interactions.
Medicine
Potential medical applications include its use as a therapeutic agent, a diagnostic tool, and a component in drug delivery systems.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers, nanomaterials, and electronic devices.
Wirkmechanismus
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to modulation of biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
13943-96-9 |
|---|---|
Molekularformel |
C38H48N2O6 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
8-(butyliminomethyl)-2-[8-(butyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C38H48N2O6/c1-9-11-13-39-17-25-31-23(27(19(3)4)37(45)33(25)41)15-21(7)29(35(31)43)30-22(8)16-24-28(20(5)6)38(46)34(42)26(32(24)36(30)44)18-40-14-12-10-2/h15-20,41-46H,9-14H2,1-8H3 |
InChI-Schlüssel |
ZRJOSCLPGXZQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


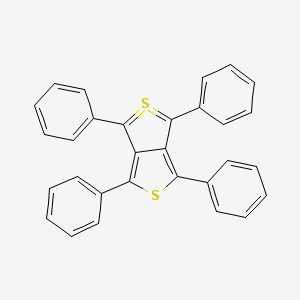
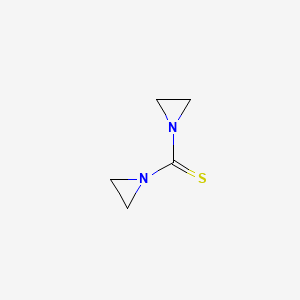
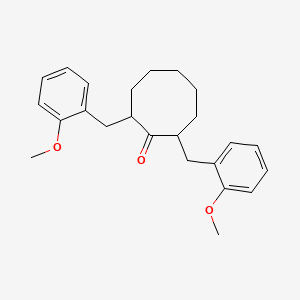
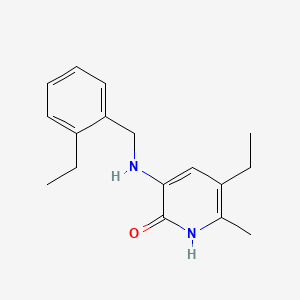
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
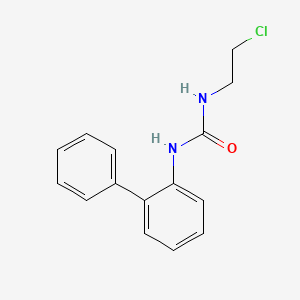
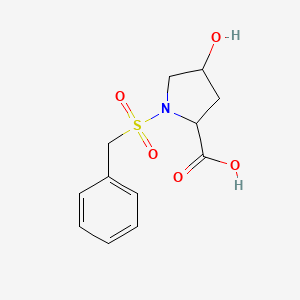
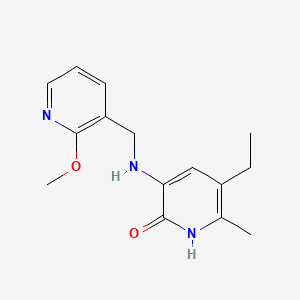
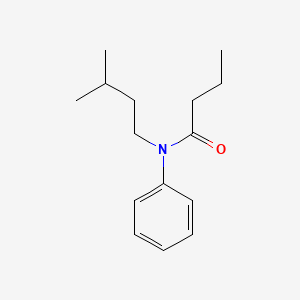
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
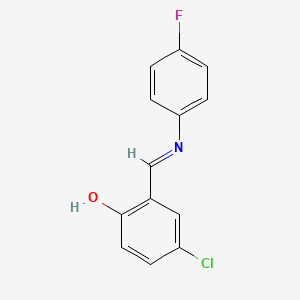
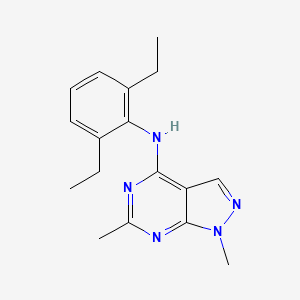
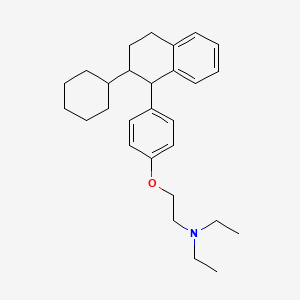
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)
